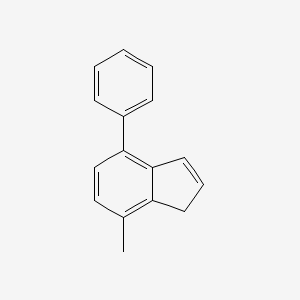

7-methyl-4-phenyl-1H-indene

Description

Significance of Indene (B144670) Derivatives in Advanced Chemical Research

Substituted indene derivatives are of paramount importance in both organic and medicinal chemistry. Their applications span from functional materials to ligands in metallocene complexes used for olefin polymerization. alfa-chemistry.comut.ac.ir The inherent reactivity of the indene core allows for the introduction of various functional groups, leading to a diverse array of compounds with tailored properties. These derivatives have been investigated for their potential in developing novel therapeutic agents, including those with antioxidant, anti-inflammatory, and anticancer activities. ontosight.ai

Overview of Substituted Indene Core Structures

The versatility of the indene scaffold lies in the numerous possibilities for substitution on both the six-membered and five-membered rings. The positions on the indene ring are numbered, allowing for precise nomenclature of its derivatives. The compound of focus, 7-methyl-4-phenyl-1H-indene, features a methyl group at the 7-position and a phenyl group at the 4-position of the indene core. This specific substitution pattern influences its chemical properties and potential applications. Other examples of substituted indenes include 2-methyl-7-phenyl-1H-indene and 7-(4-tert-butylphenyl)-2-methyl-1H-indene, which have been studied for their role in catalysis. alfa-chemistry.comgoogle.com

Below is a data table outlining the basic properties of this compound.

| Property | Value |

| CAS Number | 792916-60-0 |

| Molecular Formula | C₁₆H₁₄ |

| Molecular Weight | 206.28 g/mol |

Historical Context of Indene Synthesis Methodologies

The synthesis of indene and its derivatives has a rich history, with early methods dating back to the late 19th century. Initially, indene was isolated from coal tar fractions. beilstein-journals.org Over the years, numerous synthetic routes have been developed to construct the indene ring system. These methods often involve intramolecular cyclization reactions of appropriately substituted precursors.

Early synthetic efforts often relied on harsh reaction conditions. However, modern organic synthesis has provided a plethora of milder and more efficient methods. These include transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and cyclization reactions, which have significantly expanded the scope of accessible indene derivatives. acs.org A common strategy involves the construction of a substituted indanone, which is then reduced and dehydrated to yield the corresponding indene. google.com For instance, a general method for preparing indene compounds involves the dehydration and cyclization of substituted benzoic acid esters to form an indenone, followed by reduction to an indanol and subsequent dehydration. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

7-methyl-4-phenyl-1H-indene |

InChI |

InChI=1S/C16H14/c1-12-10-11-15(13-6-3-2-4-7-13)16-9-5-8-14(12)16/h2-7,9-11H,8H2,1H3 |

InChI Key |

QXOGPQXNZYUHSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC=CC2=C(C=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 4 Phenyl 1h Indene and Analogous Indene Derivatives

Established Multi-Step Synthetic Routes

A robust and widely utilized approach for synthesizing substituted indenes is the sequential reduction and dehydration of a corresponding indanone intermediate. This method offers a high degree of control over the final substitution pattern of the indene (B144670) ring. A direct synthesis for 7-methyl-4-phenyl-1H-indene involves preparing 4-phenyl-7-methyl-1-indanone, which is then reduced to the alcohol and subsequently dehydrated.

This pathway is a cornerstone in indene synthesis, involving three key transformations: the formation of a substituted indanone, its stereoselective reduction to an indanol, and the final acid-catalyzed dehydration to the target indene.

The construction of the requisite aryl-substituted indanone skeleton, such as 4-phenyl-7-methyl-1-indanone, is effectively accomplished using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent method. researchgate.net This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

For instance, the synthesis of 4-aryl-substituted 2-methyl-1-indanones has been efficiently achieved through a ligand-free palladium-catalyzed Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids. semanticscholar.org This process can yield quantitative results with very low catalyst loading, demonstrating high efficiency. semanticscholar.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new carbon-carbon bond. semanticscholar.org

Table 1: Palladium-Catalyzed Suzuki Coupling for Indanone Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2-methylindan-1-one | Phenylboronic acid | Pd(OAc)₂ / TBAB | PEG400 | 110 | 98 | semanticscholar.org |

| 5-Bromo-1-indanone | Phenylboronic acid | Pd(PPh₃)₄ | Toluene (B28343)/Ethanol/Water | 90 | - | researchgate.net |

| 5-Bromo-1-indanone | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/Water | 90 | - | researchgate.net |

Data compiled from studies on analogous indanone syntheses.

Once the substituted indanone is obtained, the next step is the reduction of the carbonyl group to a hydroxyl group, forming an indanol. The stereochemistry of this reduction is crucial as it can influence the properties and subsequent reactions of the indanol. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique for the stereoselective reduction of ketones. rsc.org

This method often employs chiral transition metal catalysts, such as those based on Ruthenium (Ru), and a hydrogen source like a formic acid/triethylamine (HCO₂H/Et₃N) mixture. rsc.org For 3-aryl-1-indanones, ATH can produce cis-3-arylindanols with high diastereoselectivity and enantiomeric excess. rsc.org Simpler reducing agents like sodium borohydride (B1222165) (NaBH₄) are also commonly used, often leading to a mixture of cis and trans isomers, which can be separated or used directly in the next step. semanticscholar.org

Table 2: Reduction of Substituted Indanones

| Indanone Substrate | Reducing Agent/Catalyst | Solvent | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| 4-Aryl-2-methyl-1-indanone | NaBH₄ | Methanol/Dichloromethane (B109758) | 4-Aryl-2-methyl-1-indanol | High yield reduction | semanticscholar.org |

| Racemic 3-Aryl-1-indanone | (R,R)-Ts-DENEB (Ru-catalyst), HCO₂H/Et₃N | Methanol | (1S,3R)-3-Aryl-1-indanol | Kinetic resolution, high ee | rsc.org |

ee: enantiomeric excess

The final step in this pathway is the elimination of water from the indanol intermediate to form the double bond characteristic of the indene ring. This dehydration is typically catalyzed by acid. A common and effective method involves azeotropic removal of water in a solvent like benzene (B151609) or toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). tandfonline.com

However, for electron-rich benzylic alcohols, such as those with methoxy (B1213986) substituents, this method can lead to polymerization. tandfonline.com Milder conditions, such as stirring the indanol in chloroform (B151607) at room temperature with catalytic p-TsOH, have been shown to produce quantitative yields of the corresponding indene for certain substrates. tandfonline.com Various solid acid catalysts, including zeolites like HZSM-5, have also been studied for the liquid-phase dehydration of 1-indanol, offering high selectivity to indene and ease of catalyst separation. conicet.gov.arresearchgate.net

Table 3: Acid-Catalyzed Dehydration of Indanols to Indenes

| Indanol Substrate | Acid Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Aryl-2-methyl-1-indanol | p-Toluenesulfonic acid | Toluene | Reflux | Excellent | semanticscholar.org |

| 4,7-Dimethoxy-1-indanol | p-Toluenesulfonic acid | Chloroform | Room Temp. | Quantitative | tandfonline.com |

| 1-Indanol | HZSM-5 Zeolite | Cyclohexane | 90°C | >90% | conicet.gov.ar |

An alternative to the multi-step indanone route is the direct construction of the indene ring through intramolecular cyclization reactions. These methods often provide a more atom-economical approach to the indene core.

Functionalized indene derivatives can be synthesized via the acid-promoted cyclization of substituted cinnamaldehydes. A metal-free, Brønsted acid-catalyzed reaction between cinnamaldehydes and sulfonamides using poly(phosphoric acid) (PPA) has been developed to produce N-indenylsulfonamides in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through the in-situ formation of an iminium ion, followed by a 5-exo-cyclization. organic-chemistry.org The method is versatile, accommodating both electron-rich and electron-deficient cinnamaldehydes. organic-chemistry.org

Other strong acids have also been employed. For example, iron(III) chloride (FeCl₃) can mediate the intramolecular olefin-cationic cyclization of cinnamates to yield highly substituted indenes under mild conditions. rsc.org Similarly, superacids like triflic acid (TfOH) can catalyze the cyclization of cinnamaldehyde (B126680) derivatives. researchgate.net

Table 4: Indene Synthesis via Cyclization of Cinnamaldehyde Derivatives

| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Product Type | Reference |

|---|---|---|---|---|---|

| Cinnamaldehydes + Sulfonamides | Poly(phosphoric acid) (PPA) | Toluene | 80 | N-Indenylsulfonamides | organic-chemistry.org |

| Cinnamates | FeCl₃ | Dichloromethane | 0 to Room Temp. | Substituted Indene Esters | rsc.org |

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. snnu.edu.cn This reaction can be strategically employed to construct the indene framework by coupling a suitably functionalized indene precursor with a boronic acid or ester.

For the synthesis of this compound, a plausible route would involve the Suzuki-Miyaura coupling of a 4-halo-7-methyl-1H-indene (e.g., 4-bromo-7-methyl-1H-indene) with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. snnu.edu.cn A variety of palladium catalysts and ligands can be used to optimize the reaction conditions and yields. rsc.org

An example of this strategy is the synthesis of 2-methyl-7-(4-(trifluoromethoxy)phenyl)-1H-indene, where a brominated indene derivative was coupled with the corresponding arylboronic acid. researchgate.net Similarly, the synthesis of 1-amino-1H-indenes has been achieved through a sequential Suzuki-Miyaura coupling followed by a Petasis reaction, starting from 1,2-bis(boronates). Current time information in Madison County, US. This highlights the modularity of the Suzuki-Miyaura reaction in accessing functionalized indenes.

Table 3: Representative Suzuki-Miyaura Coupling for Indene Synthesis

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Base | Product | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid | Pd/C, K2CO3 | 4-Methoxybiphenyl | 41-92 |

| Triflate derivative | Pinacol boronic ester | Palladium catalyst | Cross-coupled product | 75 |

| 4-Bromo-7-substituted-1H-indene | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Phenyl-7-substituted-1H-indene | Not specified |

Data compiled from representative literature examples and plausible synthetic routes.

Tandem reactions that combine multiple bond-forming events in a single pot offer significant advantages in terms of efficiency and atom economy. The tandem Suzuki-Heck reaction sequence is a powerful strategy for the construction of complex cyclic and polycyclic molecules. nih.govscholaris.ca

In the context of indene synthesis, a tandem intermolecular Suzuki coupling followed by an intramolecular Heck reaction can be envisioned. For instance, a gem-dibromoolefin can undergo a Suzuki coupling with an arylboronic acid, followed by an intramolecular Heck reaction to form a methylenindene scaffold. Current time information in Madison County, US. The choice of ligand is often crucial for controlling the selectivity of this tandem process. Current time information in Madison County, US.

While a direct application to this compound is not reported, the synthesis of luminescent microporous organic polymers has been achieved through a palladium-catalyzed tandem Suzuki-Heck C-C coupling of aromatic halides with potassium vinyltrifluoroborate, demonstrating the feasibility of this approach for constructing conjugated systems that can include indene-like moieties. nih.gov

Advanced and Catalytic Synthetic Strategies

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indene framework is no exception. Current time information in Madison County, US.beilstein-journals.org Various transition metals, including palladium, rhodium, and cobalt, have been employed to catalyze the formation of indenes through diverse mechanistic pathways.

Palladium-catalyzed reactions are particularly prominent. For example, the palladium-catalyzed carboannulation of internal alkynes provides a route to highly substituted indenes. beilstein-journals.org Another approach involves a two-step sequence of palladium/copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide, followed by a copper-catalyzed intramolecular cyclization. beilstein-journals.org Furthermore, palladium-catalyzed tandem Heck reactions have been developed for the synthesis of spiro-indane-oxindoles. scholaris.ca

Rhodium catalysts have also been utilized in indene synthesis. Rhodium(I) complexes can catalyze the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. Current time information in Madison County, US. Additionally, rhodium(III)-catalyzed annulative coupling of aromatic compounds with alkynes through C-H activation presents another modern approach to indenones. nih.gov

Cobalt-catalyzed reactions have emerged as a valuable alternative. For instance, Cp*Co(CO)I2 can catalyze the C-H activation of aromatic systems with α,β-unsaturated ketones to provide indenes. Current time information in Madison County, US. These transition metal-catalyzed methods often offer high efficiency, regioselectivity, and functional group tolerance, making them powerful tools for the synthesis of complex indene derivatives like this compound.

Table 4: Overview of Transition Metal-Catalyzed Indene Syntheses

| Metal Catalyst | Reaction Type | Substrates | Product Type |

| Palladium | Carboannulation | Internal alkynes | Substituted indenes |

| Palladium | Tandem Suzuki/Heck | gem-Dibromoolefins, Arylboronic acids | Methyleneindenes |

| Rhodium | Annulation | Arylboronic acids, Alkynes | Indenones |

| Rhodium | Cyclization | 2-(Chloromethyl)phenylboronic acid, Alkynes | Indene derivatives |

| Cobalt | C-H Activation/Annulation | Aromatic systems, α,β-Unsaturated ketones | Indenes |

Data compiled from representative literature examples.

Palladium-Catalyzed Methods (e.g., Postfunctionalization, Sequential Suzuki/Ring-Closing Metathesis)

Palladium catalysis offers a versatile and powerful toolkit for the synthesis of complex organic molecules, including indene derivatives. These methods can involve building the indene ring system or functionalizing a pre-existing indene or indanone core.

A prominent strategy involves the Suzuki coupling of a halo-indanone with an arylboronic acid, followed by a simple reduction and dehydration sequence to yield the desired 4-aryl-substituted indene. semanticscholar.org This sequential approach is highly efficient, allowing for the preparation of various 4-aryl-2-methyl-1H-indenes on a multi-gram scale with excellent yields and high purity. semanticscholar.org A ligand-free palladium-catalyzed Suzuki coupling process has proven particularly effective for synthesizing 4-aryl-substituted 2-methyl-indanones, the key intermediates in this sequence. semanticscholar.org For the coupling of 4-bromo-2-methylindan-1-one with phenylboronic acid, quantitative yields were achieved with catalyst loadings as low as 0.005 mol% of palladium acetate (B1210297). semanticscholar.org

Another significant palladium-catalyzed method is the intramolecular allylic arylation of Baylis–Hillman acetates via C–H bond activation. thieme-connect.comthieme-connect.com This protocol provides a practical route to indene derivatives from readily available starting materials. thieme-connect.com The proposed mechanism involves the oxidative addition of palladium(0) to the allyl ester, forming a π-allyl complex, which then undergoes C–H bond activation through an electrophilic aromatic substitution (SEAr) type process, followed by reductive elimination to form the indene product and regenerate the catalyst. thieme-connect.com

Other palladium-catalyzed routes include domino reactions, such as the Heck/intermolecular cross-coupling, for synthesizing 3-alkyl substituted indenes sioc-journal.cn, and multicomponent domino strategies involving isocyanide insertion. nih.gov Postfunctionalization of the indene skeleton can also be achieved using methods like the Buchwald–Hartwig amination, as demonstrated in the synthesis of 10-(2-methyl-4-phenyl-1H-inden-6-yl)-10H-phenothiazine from a mixture including 6-chloro-2-methyl-4-phenyl-1H-indene. iucr.orgnih.gov

| Method | Catalyst System | Substrates | Key Features | Yield |

| Suzuki Coupling | Pd(OAc)₂ / (ligand-free) | 4-Bromo-2-methylindan-1-one, Phenylboronic acid | High efficiency, low catalyst loading, scalable. semanticscholar.org | Up to 98% semanticscholar.org |

| Intramolecular Allylic Arylation | Pd(OAc)₂ / PPh₃ | Baylis–Hillman acetates | C(sp²)–H activation, good functional group tolerance. thieme-connect.com | Moderate to good thieme-connect.com |

| Buchwald-Hartwig Amination | Pd(dba)₂ / P(tBu)₃ | 6-Chloro-2-methyl-4-phenyl-1H-indene, 10H-phenothiazine | Postfunctionalization of a chloro-indene. iucr.orgnih.gov | 66% iucr.orgnih.gov |

Copper-Catalyzed Reactions (e.g., Postfunctionalization)

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis and functionalization of indene derivatives. A notable method is the arylative cyclization of simple arylalkynes with aromatic sulfonyl chlorides, which act as aryl group donors. acs.orgnih.gov This transformation allows for the preparation of a wide variety of polysubstituted 1H-indenes and tolerates a broad range of functional groups, including halides, nitriles, and ketones. acs.orgnih.gov The reaction can be used to synthesize complex polycyclic aromatic hydrocarbons, some of which exhibit strong fluorescence. acs.org

Copper catalysis is also employed in postfunctionalization reactions. For instance, the enantioselective copper-catalyzed borylacylation of indene derivatives with acyl chlorides and bis(pinacolato)diboron (B136004) has been reported. nih.gov This three-component reaction introduces both a boryl and an acyl group across the double bond of the indene ring, creating versatile chiral β-borylated ketone intermediates for further synthetic manipulation. nih.gov The reaction proceeds rapidly at room temperature with low catalyst loading. nih.gov

| Method | Catalyst System | Substrates | Key Features | Yield |

| Arylative Cyclization | Copper catalyst | Arylalkynes, Aromatic sulfonyl chlorides | Forms polysubstituted indenes, broad functional group tolerance. acs.orgnih.gov | Good to excellent acs.org |

| Asymmetric Borylacylation | Copper catalyst / Chiral ligand | Indene derivatives, Acyl chlorides, B₂(pin)₂ | Enantioselective postfunctionalization, three-component reaction. nih.gov | Not specified |

Rhodium-Catalyzed Cyclizations

Rhodium catalysts are highly effective in mediating various cyclization reactions to form the indene scaffold. A novel rhodium(III)-catalyzed cascade cyclization utilizes aromatic ketones and α,β-unsaturated carbonyl compounds. nih.govacs.org This process involves the direct functionalization of the ortho-C–H bond of the aromatic ketone, followed by a conjugate addition and an intramolecular aldol (B89426) condensation. nih.govacs.org A key advantage of this method is its efficiency in the presence of water and under an air atmosphere, making it an atom-economical approach. nih.govacs.org

Another powerful strategy is the rhodium-catalyzed tandem cyclization of arylboronate esters, which contain a pendant Michael-type acceptor olefin, with non-terminal acetylenes. organic-chemistry.org This reaction proceeds in aqueous media, where water acts as both a solvent and a proton source. organic-chemistry.org The use of sterically bulky, electron-rich phosphine (B1218219) ligands is crucial for stabilizing the organorhodium intermediates and preventing side reactions like protodeboronation. organic-chemistry.org This methodology provides access to highly functionalized polycyclic systems. organic-chemistry.org

Furthermore, rhodium catalysis can achieve decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes to divergently synthesize indenones and quinones. rsc.org This transformation is facilitated by a [Rh(COD)Cl]₂ catalyst with a rac-BINAP ligand and involves the direct activation of a C–C bond in the less strained ketone substrate. rsc.org

| Method | Catalyst System | Substrates | Key Features | Yield |

| Cascade Cyclization | [RhCp*Cl₂]₂ | Aromatic ketones, α,β-Unsaturated ketones | ortho-C–H activation, cascade reaction, occurs in water/air. nih.govacs.org | Moderate to good nih.gov |

| Tandem Cyclization | Rhodium complex / t-Bu₃PH·BF₄ | Arylboronate esters, Alkynes | Aqueous media, forms highly functionalized polycyclics. organic-chemistry.org | Good to excellent organic-chemistry.org |

| Decarbonylative Cycloaddition | [Rh(COD)Cl]₂ / rac-BINAP | 1H-Indene-1,2,3-triones, Alkynes | C–C bond activation, divergent synthesis. rsc.org | Medium to high rsc.org |

Ruthenium-Catalyzed Transformations (e.g., Cycloisomerization, Ring-Closing Metathesis)

Ruthenium catalysts enable a range of transformations for indene synthesis, often involving C–H activation and cyclization cascades. A ruthenium-catalyzed C–H alkylation/cyclization sequence has been developed to prepare silyl (B83357) indenes with atom and step economy. rsc.org This domino reaction is initiated by acylsilane-directed C–H activation, followed by an aldehyde-controlled enol cyclization and condensation. rsc.org

Another approach is the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by a TpRuPPh₃(CH₃CN)₂PF₆ complex. organic-chemistry.org The reaction proceeds through the formation of a ruthenium-vinylidene intermediate, which undergoes a 1,5-sigmatropic hydrogen shift, followed by electrocyclization and reductive elimination to afford the indene products. organic-chemistry.org The efficiency of this reaction is significantly influenced by substituents on the benzene ring, with electron-donating groups enhancing the yield. organic-chemistry.org

Cascade C–H functionalization processes based on ruthenium-catalyzed C–H alkenylation can also be used to construct complex polycyclic structures like indeno-indenes from simple arylacetophenones. nih.govresearchgate.net These transformations leverage sequential C–C bond formation via multiple C–H functionalization steps in a single operation. nih.gov

| Method | Catalyst System | Substrates | Key Features | Yield |

| C–H Alkylation/Cyclization | Ruthenium catalyst | Acylsilanes, Aldehydes | Domino reaction, acylsilane-directed C-H activation. rsc.org | Not specified |

| Cycloisomerization | TpRuPPh₃(CH₃CN)₂PF₆ | 2-Alkyl-1-ethynylbenzenes | Involves a 1,5-hydrogen shift of a metal-vinylidene intermediate. organic-chemistry.org | Good organic-chemistry.org |

| Cascade C-H Alkenylation | [{Ru(p-cymene)Cl₂}₂] / Cu(OAc)₂ | Arylacetophenones | Access to indeno-indenes via multiple C-H functionalizations. nih.gov | Not specified |

Nickel-Catalyzed Indene Formation

Nickel catalysis provides a cost-effective and powerful means for constructing indene derivatives. A significant advancement is the Ni(II)-catalyzed cyclization of propargylic compounds with soft nucleophiles. nih.govacs.orgacs.org This method allows for the synthesis of highly substituted indenes in moderate to excellent yields under very mild reaction conditions and in the presence of air, avoiding the need for expensive catalysts or special ligands. nih.govacs.org The reaction of a propargylic carbonate bearing a di(ethoxycarbonyl)methyl group on the ortho position of a phenyl ring, for example, proceeds smoothly with a Ni(dppf)Cl₂ catalyst. acs.org

Nickel-catalyzed carboannulation has also been extended to the synthesis of indanes, which are direct precursors to indenes, by using acrylates or styrene (B11656) in place of alkynes. organic-chemistry.org

| Method | Catalyst System | Substrates | Key Features | Yield |

| Cyclization of Propargylic Compounds | Ni(dppf)Cl₂ | Propargylic carbonates with soft nucleophiles | Mild conditions, air-tolerant, forms highly substituted indenes. nih.govacs.org | 79% (example) acs.org |

| Carboannulation | Nickel catalyst | o-Bromobenzyl zinc bromide, Acrylates/Styrene | Forms indanes, precursors to indenes. organic-chemistry.org | Good organic-chemistry.org |

Gold-Catalyzed Reactions (e.g., Hydroalkylation, Propargyl Claisen Rearrangement/Hydroarylation)

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkynes, leading to a variety of powerful transformations for indene synthesis. One such method is the intramolecular hydroalkylation of ynamides. ulb.ac.be This reaction is triggered by the generation of highly electrophilic activated keteniminium ions, which undergo a thieme-connect.comscispace.com-hydride shift and subsequent cyclization to form densely functionalized indenes. ulb.ac.be

Another elegant strategy is the gold(I)-catalyzed enantioselective cycloisomerization of ortho-(alkynyl)styrenes. scispace.com This reaction proceeds through a 5-endo-dig cyclization pathway to generate a carbocationic intermediate that, after proton elimination and protodemetalation, yields functionalized indenes. scispace.com The use of chiral ligands, such as 3,5-xylyl-MeOBIPHEP, allows for high enantiomeric excess in the final product. scispace.com

Gold catalysts also facilitate cascade reactions, such as the C–H functionalization/Conia-ene type reaction of electron-rich aromatics with o-alkynylaryl α-diazoesters, to produce functionalized indenes. rsc.org In this process, the gold catalyst promotes both the initial intermolecular C–H functionalization and the subsequent intramolecular 5-endo-dig cyclization. rsc.org Furthermore, a direct Csp³–H bond activation has been achieved under gold(I) catalysis, involving a thieme-connect.comscispace.com-H shift to generate a gold(I)–carbene that evolves to the indene derivative. rsc.org

| Method | Catalyst System | Substrates | Key Features | Yield |

| Intramolecular Hydroalkylation | N-Heterocyclic carbene-gold complex | Ynamides | thieme-connect.comscispace.com-hydride shift, forms densely functionalized indenes. ulb.ac.be | Good to excellent ulb.ac.be |

| Enantioselective Cycloisomerization | [AuCl(L*)] / AgSbF₆ | o-(Alkynyl)styrenes | 5-endo-dig cyclization, high enantioselectivity with chiral ligands. scispace.com | High (up to 88%) scispace.com |

| Cascade C-H Functionalization | Gold(I) catalyst | Electron-rich aromatics, o-Alkynylaryl α-diazoesters | High chemo- and site-selectivity under mild conditions. rsc.org | Not specified |

| Direct Csp³-H Activation | Gold(I) catalyst | o-Alkynylaryl compounds | Pericyclic transformation via a thieme-connect.comscispace.com-H shift. rsc.org | High rsc.org |

Iron-Catalyzed Annulative Coupling

Iron, being an earth-abundant and low-cost metal, presents an attractive option for catalysis. Iron-catalyzed annulative coupling reactions have been developed as a straightforward route to indene derivatives. One such method is the annulation of secondary benzyl (B1604629) alcohols with alkynes. nii.ac.jpresearchgate.net This reaction, catalyzed by iron(III) trichloride, can proceed via a tandem benzylation/cyclization pathway to produce polysubstituted indenes from readily available starting materials under mild conditions. researchgate.net

A more recent development is the iron-catalyzed annulative carbomagnesiation, which constructs derivatized 1H-indenes under mild conditions. u-tokyo.ac.jp This approach utilizes an iron-catalyzed 5-endo-dig cyclization/carbomagnesiation to transform an alkyne into an organomagnesium intermediate, which can be trapped to form the final indene product. u-tokyo.ac.jp This methodology is particularly valuable for synthesizing strained conjugated molecules and ladder-type frameworks. u-tokyo.ac.jpu-tokyo.ac.jp Iron catalysis is also effective for the annulation of carboxamides (possessing a directing group) with internal alkynes to produce indenone derivatives, which can be subsequently converted to indenes. researchgate.net

| Method | Catalyst System | Substrates | Key Features | Yield |

| Annulation of Benzyl Alcohols | FeCl₃ | Secondary benzyl alcohols, Alkynes | Tandem benzylation/cyclization, uses cheap catalyst. nii.ac.jpresearchgate.net | Good researchgate.net |

| Annulative Carbomagnesiation | Iron catalyst | Alkynes, Grignard reagents | 5-endo-dig cyclization, forms organomagnesium intermediates. u-tokyo.ac.jp | Not specified |

| Annulation of Carboxamides | Iron/diphosphine catalyst | Carboxamides, Internal alkynes | C-H bond activation, forms indenones. researchgate.net | Good researchgate.net |

Zirconocene-Mediated Intermolecular Coupling

Zirconocene-mediated reactions offer a powerful one-pot, multicomponent strategy for synthesizing highly substituted indene derivatives. acs.org This methodology typically involves the intermolecular coupling of aromatic ketones with alkynes, facilitated by a low-valent zirconocene (B1252598) species. acs.org The process generates oxazirconacyclopentene intermediates, which, upon hydrolysis with a strong acid like HCl, yield the desired indene derivatives in good to excellent yields. acs.org

Alternatively, the pair-selective coupling of two alkynes, at least one of which has an aromatic substituent, can form zirconacyclopentadienes. acs.org Quenching these intermediates with concentrated sulfuric acid also leads to the formation of highly substituted indenes. acs.org This approach has been successfully applied to synthesize a range of 1,2,3,4-tetrasubstituted cyclopentadienes and indene derivatives by coupling two alkynes with diiodomethane (B129776) in the presence of zirconocene and CuCl. researchgate.net

Brønsted Acid-Promoted Cyclizations

Brønsted acids are effective catalysts for the cyclization of various precursors to form the indene ring system. organic-chemistry.org A notable example is the cyclization of diaryl- and alkyl aryl-1,3-dienes, which proceeds in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid under mild conditions. organic-chemistry.org This method provides access to substituted indenes in good to excellent yields. organic-chemistry.org

Graphene Oxide-Mediated Synthesis

Graphene oxide (GO) has emerged as a highly efficient and reusable heterogeneous carbocatalyst for various organic transformations, including the synthesis of heterocyclic compounds like 1,4-benzothiazines. rsc.org Its catalytic activity stems from the presence of various oxygen-containing functional groups on its surface, which can act as Brønsted acid sites. rsc.orgresearchgate.net These properties make it an attractive, eco-friendly catalyst for reactions that traditionally require soluble acids or metal catalysts. researchgate.net

While direct synthesis of this compound using graphene oxide has not been explicitly detailed, its proven efficacy in promoting condensation and cyclization reactions suggests its potential applicability. rsc.orgresearchgate.net For example, GO has been successfully used as a catalyst for the solvent-free synthesis of various nitrogen-containing heterocycles. researchgate.net Given that many indene syntheses rely on acid-catalyzed cyclodehydration or condensation steps, graphene oxide could serve as a solid acid catalyst for such transformations, offering advantages like simple workup, catalyst recyclability, and potentially milder reaction conditions. rsc.orgresearchgate.net

Organometallic Reagent-Based Methodologies (e.g., Organolithium Reactions)

Organometallic reagents, particularly organolithium compounds, provide a distinct synthetic route to substituted indenes. One such strategy involves the ortho-lithiation of readily available starting materials. smolecule.com This approach has been used to prepare bromo-methyl-indene isomers, which are valuable precursors for more complex indene-based structures like those used in metallocene catalysts. smolecule.com The process can start from 1-indanols, which undergo ortho-lithiation followed by a lithium-halogen exchange and a subsequent dehydration reaction to furnish the final indene product. smolecule.com While effective for certain substrates, this method can face challenges with optimization and may result in lower yields for some transformations. smolecule.com

Nucleophilic Addition Pathways

Nucleophilic addition reactions are fundamental to the construction of indene frameworks from various precursors. A specific example involves the reaction of alkynyl(phenyl)iodonium salts with nucleophiles like sodium benzenesulfinate. nih.gov This reaction can proceed through two main pathways: an annulation that leads to the formation of phenylsulfonyl indene derivatives, or a rearrangement. nih.gov The addition of the sulfinate anion to the iodonium (B1229267) salt generates an intermediate that can cyclize to form the five-membered ring of the indene core. nih.gov This method has been used to prepare 3-methyl-1-(phenylsulfonyl)-1H-indene. nih.gov

More broadly, nucleophilic attack is a key step in many reactions that build precursors for indene synthesis. For example, the reaction of nitrogen nucleophiles with electrophilic cyclopropenones can lead to complex heterocyclic systems through a conjugate addition pathway. scielo.br

Aldol-Type Condensation Reactions

Aldol-type condensation reactions represent a classic and effective strategy for forming the carbon-carbon bonds necessary for the indene skeleton. core.ac.uk This pathway typically involves a cross-aldol condensation between a ketone and an aldehyde, followed by an intramolecular cyclodehydration. core.ac.ukwikipedia.org For instance, the reaction of acyclic ketones with benzaldehyde (B42025), catalyzed by a supported tantalum chloride cluster, can yield indenes at high temperatures. core.ac.uk The initial step is the formation of an aldol condensation product, such as E-4-phenyl-3-buten-2-one from acetone (B3395972) and benzaldehyde, which serves as an intermediate. core.ac.uk This intermediate then undergoes cyclodehydration to form the indene ring. core.ac.uk

This type of reaction is highly versatile. By selecting different ketone and aldehyde starting materials, a variety of substituted indenes can be prepared. For example, reacting 3-pentanone (B124093) with benzaldehyde yields products like E- and Z-1-ethylidene-2-methylindene. core.ac.uk The reaction is fundamentally a base- or acid-catalyzed process where an enolate (or enol) attacks a carbonyl group, and the resulting β-hydroxy carbonyl adduct dehydrates to form a conjugated system. magritek.com

Table 2: Indene Synthesis via Aldol Condensation and Cyclodehydration

| Ketone | Aldehyde | Catalyst System | Product(s) | Citation |

|---|---|---|---|---|

| Acetone | Benzaldehyde | [(Ta₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O / SiO₂ | E-4-phenyl-3-buten-2-one (intermediate), Indenes | core.ac.uk |

| 3-Pentanone | Benzaldehyde | [(Ta₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O / SiO₂ | E/Z-1-ethylidene-2-methylindene, 2-methyl-3-vinylindene | core.ac.uk |

| Butanone | Benzaldehyde | [(Ta₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O / SiO₂ | 2-Methyl-1-methyleneindene | core.ac.uk |

| 2-Pentanone | Benzaldehyde | [(Ta₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O / SiO₂ | 2-Ethyl-1-methyleneindene | core.ac.uk |

Optimization and Challenges in Synthetic Protocols

The synthesis of complex indene derivatives is often a multi-step process that requires careful optimization to achieve high yields and selectivity. Researchers have focused on several key parameters to refine these synthetic routes.

Catalyst Loading and Efficiency

In the ligand-free palladium-catalyzed Suzuki coupling to prepare 4-aryl-substituted 2-methyl-1H-indanones, precursors to indene derivatives, remarkably low catalyst loadings have proven effective. semanticscholar.org Research demonstrated that reducing the loading of the palladium acetate (Pd(OAc)2) catalyst precursor from 0.1 mol% to as low as 0.005 mol% did not compromise the catalytic productivity for most substrates, achieving quantitative yields. semanticscholar.org However, further decreasing the loading to 0.001 mol% led to a drop in the yield. semanticscholar.org For certain substrates, such as those with chloro or nitro substituents, a slightly higher loading of 0.01 mol% was necessary for satisfactory yields. semanticscholar.org

Gold-catalyzed intramolecular hydroalkylation of ynamides offers another efficient route to indenes. While an initial 5 mol% loading of the IPrAuNTf2 catalyst provided good yields, it was found that the loading could be reduced to 1 mol% with only a minor decrease in yield (from 78% to 72%). acs.orgulb.ac.be For practical purposes and to ensure complete conversion, a 5 mol% loading was often maintained for optimization studies. ulb.ac.be

In the context of intramolecular Friedel–Crafts cyclization to form indenes from Morita–Baylis–Hillman adducts, the interplay between the primary catalyst and a co-catalyst is crucial. beilstein-journals.org Studies on the [Cr(salen)Cl] catalyst showed that an optimum loading of 15 mol% was sufficient. beilstein-journals.org The co-catalyst, BF3·OEt2, was also optimized, with a 2.5 mol% load being identified as critical for the reaction's success. beilstein-journals.org

Table 1: Effect of Catalyst Loading on Indene Synthesis Yield This table is interactive and can be sorted by clicking on the column headers.

| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | 4-Bromo-2-methylindan-1-one + Phenylboronic acid | 0.1 | ~97 | semanticscholar.org |

| Pd(OAc)₂ | 4-Bromo-2-methylindan-1-one + Phenylboronic acid | 0.01 | ~97 | semanticscholar.org |

| Pd(OAc)₂ | 4-Bromo-2-methylindan-1-one + Phenylboronic acid | 0.005 | ~97 | semanticscholar.org |

| Pd(OAc)₂ | 4-Bromo-2-methylindan-1-one + Phenylboronic acid | 0.001 | 53 | semanticscholar.org |

| IPrAuNTf₂ | Ynamide | 5 | 78 | acs.orgulb.ac.be |

| IPrAuNTf₂ | Ynamide | 1 | 72 | ulb.ac.be |

| [Cr(salen)Cl] / BF₃·OEt₂ | Morita–Baylis–Hillman adduct | 10 / 2.5 | 71 | beilstein-journals.org |

| [Cr(salen)Cl] / BF₃·OEt₂ | Morita–Baylis–Hillman adduct | 15 / 2.5 | 81 | beilstein-journals.org |

| [Cr(salen)Cl] / BF₃·OEt₂ | Morita–Baylis–Hillman adduct | 20 / 2.5 | 81 | beilstein-journals.org |

Influence of Solvent Systems

The choice of solvent is a critical parameter that can profoundly affect reaction outcomes, including yield, reaction rate, and selectivity. In the synthesis of indene derivatives, a variety of solvents have been explored to optimize these factors.

For cobalt-catalyzed C-H activation reactions, halogenated solvents such as 1,2-dichloroethane (B1671644) (DCE), 2,2,2-trifluoroethanol (B45653) (TFE), or hexafluoroisopropanol (HFIP) are commonly used. jku.at These solvents are thought to possess low coordination ability and can stabilize the cationic catalyst, which is beneficial for the reaction. jku.at Similarly, in the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes, dichloromethane (DCM) was found to be an effective solvent. organic-chemistry.org The synthesis of CF3-substituted indenes via Nazarov electrocyclization has also been successfully carried out in a dichloromethane solution of a strong acid. beilstein-journals.org

The development of environmentally benign synthetic methods has led to the exploration of water as a solvent. An efficient palladium-catalyzed intermolecular double Heck reaction for preparing substituted indenes was developed using water as the sole solvent, proceeding under air and demonstrating good functional group tolerance. nih.gov The optimization of this reaction showed that pure water gave a significantly higher yield (87%) compared to mixtures of organic solvents and water or organic solvents alone. nih.gov

In other catalytic systems, such as the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, polar aprotic solvents like DMF can enhance catalyst activity. Toluene is another frequently used solvent, particularly in metal-catalyzed cycloisomerization reactions to produce substituted indenes. organic-chemistry.org

Table 2: Solvent Effects in Indene Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Catalyst | Optimal Solvent | Effect | Reference |

|---|---|---|---|---|

| Brønsted Acid Catalyzed Cyclization | Trifluoromethanesulfonic acid | Dichloromethane (DCM) | Good to excellent yields under mild conditions. organic-chemistry.org | organic-chemistry.org |

| Pd-Catalyzed Double Heck Reaction | Pd(OAc)₂ / dppf | Water | High yield (87%), environmentally benign. nih.gov | nih.gov |

| Cobalt-Catalyzed C-H Activation | Cp*Co(III) complexes | 1,2-Dichloroethane (DCE) | Low coordination ability, stabilizes cationic catalyst. jku.at | jku.at |

| Gold-Catalyzed Hydroalkylation | IPrAuNTf₂ | Dichloromethane (DCM) | Selected for its poor nucleophilicity to avoid side reactions. ulb.ac.be | ulb.ac.be |

| Rh(I)-Catalyzed Annulation | Rh(I) catalyst | Toluene | High yields of indene derivatives. organic-chemistry.org | organic-chemistry.org |

Regioselectivity and Stereoselectivity Control in Indene Formation

Controlling regioselectivity (the preferential reaction at one site over another) and stereoselectivity (the preferential formation of one stereoisomer over another) is a central challenge in the synthesis of highly substituted indenes like this compound.

High regioselectivity is often achieved through the careful selection of catalysts and starting materials. For instance, iron(III) chloride (FeCl₃) has been used as a catalyst for the reaction of N-benzylic sulfonamides with internal alkynes, affording functionalized indene derivatives with extremely high regioselectivity. organic-chemistry.org Similarly, Brønsted acid-catalyzed cyclization of unsymmetrical diaryl- and alkyl aryl-1,3-dienes using trifluoromethanesulfonic acid proceeds with high selectivity, avoiding the formation of constitutional isomers. organic-chemistry.org The mechanism involves a selective Markovnikov proton addition to form the more stable benzylic carbocation, which then cyclizes. organic-chemistry.org

The steric properties of substituents on the starting materials also play a crucial role. In the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the regioselectivity of the indene product is dependent on the steric nature of the alkyne's substituents. organic-chemistry.org Ligand design is another powerful tool; for example, in gold-catalyzed reactions, the specific spatial arrangement of bulky groups in an N-heterocyclic carbene (NHC) ligand was used to rationalize the exclusive formation of 1,3-di(oxycarbonyl)indene derivatives. researchgate.net

Stereoselectivity is also a key consideration. The electrophilic cyclization of acetylenic malonates and ketones with iodine-based reagents (I₂, ICl, or NIS) can produce indene derivatives with high regio- and stereoselectivity under mild conditions. acs.orgnih.gov

Table 3: Strategies for Selectivity Control in Indene Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Method | Catalyst/Reagent | Selectivity Type | Key Factor | Reference |

|---|---|---|---|---|

| Cationic Cyclization | Trifluoromethanesulfonic acid | Regioselective | Formation of the most stable benzylic carbocation. organic-chemistry.org | organic-chemistry.org |

| Annulation Reaction | Rh(I) catalyst | Regioselective | Steric nature of substituents on the alkyne. organic-chemistry.org | organic-chemistry.org |

| Annulation Reaction | FeCl₃ | Regioselective | Cleavage of sp³ C-N bonds to generate benzyl cations. organic-chemistry.org | organic-chemistry.org |

| Electrophilic Cyclization | I₂, ICl, NIS | Regio- and Stereoselective | Mild reaction conditions and nature of electrophile. acs.orgnih.gov | acs.orgnih.gov |

| Gold-Catalyzed Cyclization | nBuFNHC-Au Complex | Regioselective | Spatial distribution of steric bulk in the NHC ligand. researchgate.net | researchgate.net |

| Rh(III)-Catalyzed Spirocyclization | [RhCp*Cl₂]₂ | Chemo- and Regioselective | C-H activation and [3+2] spirocyclization mechanism. bohrium.com | bohrium.com |

Mitigation of Side Reactions (e.g., Dimerization)

A significant challenge in indene synthesis is the potential for side reactions, with dimerization being a common issue, particularly under acidic conditions. researchgate.net The acidic nature of the C1 protons in the indene ring (pKa ≈ 20 in DMSO) can facilitate undesired reactions. beilstein-journals.org

The formation of dimers and other oligomers can be a major competing pathway. researchgate.netresearchgate.net Strategies to mitigate these side reactions often involve careful control of reaction conditions and the selection of appropriate catalytic systems. For example, a methodology utilizing a chiral Cr(III)(salen)/BF₃·OEt₂ catalyst system for the intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts was noted to successfully hinder the formation of dimerized side products. beilstein-journals.org

In Pd-catalyzed reactions for synthesizing 2-cyanomethyl indane derivatives, common side products arise from the cleavage of aryl triflates to form phenols or from the α-arylation of the nitrile starting material. nih.gov These side reactions were often difficult to separate from the desired product, leading to lower isolated yields. nih.gov The choice of a specific pre-catalyst, such as a BrettPhosPd(allyl)(Cl) complex, was found to be essential for the success of these transformations, implying that the ligand and catalyst structure play a key role in minimizing side pathways. nih.gov

Photochemical reactions of indenes can also lead to dimerization. Sensitized photolysis of indene and 1,1-dimethylindene (B103318) yields cyclobutane (B1203170) dimers. cdnsciencepub.com Controlling the reaction pathway to favor intramolecular rearrangement over intermolecular dimerization requires specific reaction conditions, such as avoiding sensitizers if dimerization is to be prevented. cdnsciencepub.com

Functional Group Compatibility and Tolerance

The ability of a synthetic protocol to tolerate a wide range of functional groups is a measure of its versatility and applicability. For the synthesis of complex molecules like this compound and its analogs, which may be further elaborated, high functional group tolerance is essential.

Many modern catalytic systems for indene synthesis exhibit excellent functional group compatibility. A Cp*Co(CO)I₂-catalyzed C-H activation method was shown to have excellent functional group compatibility under mild conditions. organic-chemistry.orgresearchgate.net Similarly, a rhodium-catalyzed protocol for constructing indene[1,2-c]isoquinoline-11-ones demonstrated high functional group tolerance and compatibility with heterocyclic structures. sioc-journal.cn

Specific examples of tolerated functional groups are numerous. In a ligand-free palladium-catalyzed Suzuki coupling, phenylboronic acids containing both electron-withdrawing (e.g., -CN, -CF₃) and electron-donating (e.g., -t-Bu, -OMe) groups reacted smoothly. semanticscholar.org Gold-catalyzed hydroalkylation of ynamides also showed broad scope, tolerating aromatic bromides (offering potential for further cross-coupling), as well as various electron-donating and -withdrawing groups on the aromatic ring. acs.orgulb.ac.be However, some functional groups can be intolerant; for instance, in the same gold-catalyzed reaction, an amide group was not tolerated, and no conversion was observed. acs.org

The intramolecular Friedel–Crafts cyclization catalyzed by Cr(III)(salen)/BF₃·OEt₂ was effective for substrates with electron-withdrawing substituents such as nitriles and esters. beilstein-journals.org This tolerance allows for the direct synthesis of functionalized indenes that would otherwise require protection-deprotection steps or more circuitous routes. beilstein-journals.orgbeilstein-journals.org

Table 4: Functional Group Tolerance in Various Indene Syntheses This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Catalyst | Tolerated Functional Groups | Intolerant Functional Groups | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ | -CN, -CF₃, -t-Bu, -OMe, -Cl, -NO₂ | - | semanticscholar.org |

| Gold-Catalyzed Hydroalkylation | IPrAuNTf₂ | Aromatic -Br, -Me, -OMe, -F, -CF₃; Sulfonamides | Amides (-CONH₂) | acs.orgulb.ac.be |

| Friedel–Crafts Cyclization | [Cr(salen)Cl] / BF₃·OEt₂ | Nitriles (-CN), Esters (-COOR) | - | beilstein-journals.org |

| C-H Activation/Annulation | Cp*Co(CO)I₂ | Ketones, esters, ethers, halides | - | researchgate.net |

| [3+2] Spirocyclization | Rh(III) catalyst | Wide range of functional groups on imidazole (B134444) and diyne partners | - | bohrium.com |

| Double Heck Reaction | Pd(OAc)₂ / dppf | -OMe, -Me, -F, -Cl, -CF₃ on phenyl rings | - | nih.gov |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 7-methyl-4-phenyl-1H-indene provides a detailed map of the proton environments within the molecule. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J), the precise arrangement of hydrogen atoms can be determined.

The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and indene (B144670) rings, the vinylic protons of the indene five-membered ring, the aliphatic protons of the methylene (B1212753) group in the indene ring, and the protons of the methyl group.

Expected ¹H NMR Data:

The following table outlines the anticipated chemical shifts and multiplicities for the protons in this compound, based on typical values for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.40-7.50 | Doublet | 7.0-8.0 |

| Phenyl-H (meta) | 7.30-7.40 | Triplet | 7.0-8.0 |

| Phenyl-H (para) | 7.20-7.30 | Triplet | 7.0-8.0 |

| Indene-H5 | 7.10-7.20 | Doublet | 7.0-8.0 |

| Indene-H6 | 7.00-7.10 | Doublet | 7.0-8.0 |

| Indene-H2/H3 | 6.50-6.80 | Multiplet | Various |

| Indene-CH₂ (1H) | 3.30-3.40 | Singlet | N/A |

| Methyl-H (7-CH₃) | 2.20-2.30 | Singlet | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive count of the number of unique carbon atoms and information about their chemical environment. The spectrum will display signals for the aromatic carbons of both the phenyl and indene moieties, the vinylic carbons, the aliphatic methylene carbon, and the methyl carbon.

Expected ¹³C NMR Data:

The table below presents the predicted chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl-C (ipso) | 140-142 |

| Phenyl-C (ortho, meta, para) | 125-130 |

| Indene-C (quaternary) | 140-145 |

| Indene-C (aromatic CH) | 120-128 |

| Indene-C (vinylic) | 130-135 |

| Indene-CH₂ | 35-40 |

| Methyl-C (7-CH₃) | 18-22 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₆H₁₄), the expected exact mass would be calculated and compared to the experimentally determined value.

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 207.1168 | (To be determined experimentally) | < 5 |

| [M+Na]⁺ | 229.0991 | (To be determined experimentally) | < 5 |

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing the purity of this compound and for identifying any potential impurities. medistri.swiss The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. medistri.swiss The mass spectrometer then provides mass spectra for each separated component, allowing for their identification by comparing the spectra to libraries of known compounds. medistri.swiss This technique is particularly useful for detecting and identifying volatile and semi-volatile organic impurities that may be present from the synthesis or degradation of the target compound. medistri.swiss

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it can provide valuable information about the three-dimensional structure and conformational flexibility of molecules like this compound. nih.gov By measuring the collision cross-section (CCS) of the ion, which is a measure of its rotational average projected area, different conformations or isomers can be distinguished, even if they have the same mass-to-charge ratio. nih.gov This technique would be particularly insightful for studying the rotational barrier of the phenyl group and any resulting stable conformers.

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a specific crystal structure for this compound is not widely reported in publicly available literature, analysis of closely related structures, such as 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione and various phenyl-substituted indoles, allows for a detailed prediction of its molecular geometry. nih.govresearchgate.net

The structure would be expected to feature the planar, bicyclic indene core. The phenyl group at the 4-position and the methyl group at the 7-position would be appended to this core. A key structural parameter is the dihedral angle between the plane of the indene ring system and the plane of the phenyl ring. In analogous phenyl-substituted heterocyclic compounds, this angle is significant, often exceeding 60°, indicating a twisted conformation that minimizes steric hindrance between the two ring systems. nih.gov The bond lengths and angles within the indene and phenyl moieties are expected to fall within the normal ranges for sp² and sp³ hybridized carbon atoms.

Table 1: Predicted Molecular Geometry Parameters for this compound

This interactive table summarizes the expected structural features based on analogous compounds.

| Parameter | Expected Value/Observation | Rationale |

|---|---|---|

| Indene Ring System | Largely planar | Characteristic of the fused aromatic-aliphatic ring structure. |

| Phenyl Ring | Planar | Standard geometry of a benzene (B151609) ring. |

| Dihedral Angle | ~60-80° | Minimizes steric strain between the indene and phenyl rings, as seen in similar structures. nih.gov |

| C-C Bond (Indene-Phenyl) | ~1.49 Å | Typical length for a single bond connecting two sp² carbon atoms. |

| C-C Bonds (Aromatic) | ~1.39 - 1.41 Å | Standard aromatic bond lengths. |

| C-H Bonds | ~1.08 - 1.10 Å | Typical C-H bond lengths for aromatic and methyl groups. |

Chromatographic Techniques for Separation and Purity Optimization

Chromatography is indispensable for the purification of this compound after its synthesis and for the assessment of its purity. Both high-performance liquid chromatography and column chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to determine the purity of this compound and to separate it from isomers or impurities. A reversed-phase HPLC method is typically most effective for this nonpolar aromatic hydrocarbon.

The separation mechanism relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. While a standard C18 (octadecylsilane) column can be effective, stationary phases containing phenyl groups (e.g., phenyl-hexyl) often provide enhanced selectivity for aromatic compounds like this compound. chromatographyonline.comqub.ac.uk This improved separation is attributed to potential π-π interactions between the aromatic analyte and the phenyl-functionalized stationary phase. chromatographyonline.com Detection is typically achieved using a UV detector, as the conjugated π-system of the molecule results in strong absorbance in the ultraviolet region.

Table 2: Typical HPLC Conditions for Analysis of this compound

This interactive table outlines a representative set of parameters for an HPLC method.

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Phenyl-Hexyl or C18 silica (B1680970) gel (5 µm particle size) | Provides a nonpolar surface for reversed-phase separation; phenyl-type phases can enhance selectivity for aromatic analytes. chromatographyonline.comqub.ac.uk |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water | A polar mobile phase to elute the nonpolar compound. A gradient from lower to higher acetonitrile concentration ensures efficient elution of all components. |

| Detection | UV Absorbance at ~254 nm | The conjugated aromatic system of the molecule strongly absorbs UV light, allowing for sensitive detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 25-30 °C | Maintained to ensure reproducible retention times. |

For the purification of this compound on a preparative scale, column chromatography is the method of choice. orgchemboulder.com This technique is used to isolate the desired product from unreacted starting materials, byproducts, and other impurities following a chemical synthesis. orgsyn.org

The process involves a stationary phase, typically silica gel, packed into a glass column. A solvent mixture, the mobile phase or eluent, is passed through the column to carry the components of the mixture at different rates. orgchemboulder.com Given the nonpolar, hydrocarbon nature of this compound, a nonpolar solvent system is required. A gradient elution, starting with a very nonpolar solvent like hexane (B92381) and gradually increasing the polarity by adding a solvent such as ethyl acetate (B1210297) or dichloromethane (B109758), allows for the sequential elution of compounds based on their polarity.

Table 3: General Parameters for Column Chromatography Purification

This interactive table provides a summary of typical conditions for preparative separation.

| Parameter | Material/Solvent | Role |

|---|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A polar adsorbent that retains more polar compounds more strongly. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 95:5) | A nonpolar solvent system; gradually increasing polarity allows for controlled elution of the product while separating it from more polar or less polar impurities. |

| Loading Method | Dry or wet loading | The crude sample is adsorbed onto a small amount of silica gel (dry) or dissolved in a minimal amount of solvent (wet) before being applied to the column. |

| Fraction Analysis | Thin-Layer Chromatography (TLC) | Fractions collected from the column are analyzed by TLC to identify those containing the pure product. orgchemboulder.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the substituted indene core, the phenyl ring, and the methyl group. By analyzing detailed IR studies of the parent indene molecule, one can accurately assign the expected vibrational modes for this derivative. oup.comresearchgate.netresearchgate.net

The spectrum can be divided into several key regions:

> 3000 cm⁻¹: Aromatic C-H stretching vibrations from both the phenyl and indene rings.

< 3000 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl group and the CH₂ group of the five-membered ring.

1650-1450 cm⁻¹: C=C double bond stretching vibrations characteristic of the aromatic rings.

< 900 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic of the substitution patterns on the aromatic rings.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

This interactive table details the expected IR frequencies and their corresponding molecular vibrations, based on data from indene. oup.comresearchgate.net

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch (Phenyl and Indene Rings) |

| 2980 - 2910 | Medium-Weak | Asymmetric CH₃ and CH₂ Stretch |

| 2900 - 2850 | Medium-Weak | Symmetric CH₃ and CH₂ Stretch |

| ~1605 | Medium | Aromatic C=C Ring Stretch |

| ~1580 | Medium | Aromatic C=C Ring Stretch |

| ~1490 | Strong | Aromatic C=C Ring Stretch |

| ~1450 | Strong | Asymmetric CH₃ Bend and CH₂ Scissoring |

Theoretical and Computational Chemistry of 7 Methyl 4 Phenyl 1h Indene and Indene Derivatives

Electronic Structure and Stability Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which together determine the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular and has been widely used for calculations on polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nmas.orgznaturforsch.com This functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for ground-state properties. nmas.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For indene (B144670) derivatives, the positions and energies of the HOMO and LUMO are influenced by the nature and position of substituents on the indene ring system. For example, electron-donating groups are expected to raise the HOMO energy level, while electron-withdrawing groups would lower the LUMO energy level, thereby affecting the HOMO-LUMO gap. In a study of indene-fullerene derivatives, the HOMO and LUMO energy levels were determined using cyclic voltammetry and were crucial for assessing their potential as electron-transporting materials. acs.org Theoretical calculations on various PAHs have shown that the HOMO-LUMO energy gap tends to decrease as the size of the conjugated system increases. nmas.org

Table 1: Representative Calculated HOMO-LUMO Energies for Indene and Related Aromatic Hydrocarbons

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indene | -5.98 | -0.75 | 5.23 |

| Naphthalene (B1677914) | -6.31 | -1.48 | 4.83 |

| Phenanthrene | -6.42 | -1.69 | 4.73 |

| Chrysene (B1668918) | -6.21 | -1.97 | 4.24 |

Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculation. The data for naphthalene, phenanthrene, and chrysene are from B3LYP/6-31G(d,p) calculations. nmas.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated from the total electron density and provides a map of the electrostatic potential on the molecular surface. rsc.org Regions of negative potential (typically colored in shades of red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For 7-methyl-4-phenyl-1H-indene, an MEP surface analysis would likely reveal a region of negative potential associated with the π-system of the phenyl ring and the indene core, indicating these as potential sites for electrophilic attack. The methyl group, being weakly electron-donating, would slightly increase the electron density in its vicinity. Such analyses have been performed on various substituted aromatic compounds to understand how different functional groups influence the electrostatic potential and, consequently, the reactivity of the molecule. nih.govpreprints.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. smu.edursc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and transition states. wikipedia.org

A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. britannica.com The structure of the transition state is transient and cannot be isolated experimentally, making computational characterization essential. johnhogan.info Transition state theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the activated complex at the transition state. wikipedia.org

Computational methods, such as those based on DFT, can be used to locate and characterize transition state structures. This involves finding a stationary point on the PES that has one and only one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. For example, computational studies on the formation of indene have identified and characterized the transition states for various reaction pathways. nih.gov Similarly, the ring expansion and isomerization of methyl indene radicals have been investigated through the calculation of transition state structures and energetics. researchgate.net

Once the transition states and any intermediates have been identified, the entire reaction pathway can be mapped out. This is often done by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products. smu.edu This confirms that the located transition state indeed connects the desired species.

Computational studies have been instrumental in determining the reaction pathways for the formation of indene in combustion processes. For instance, ab initio and DFT calculations have been used to map out the potential energy surfaces for the reactions of species like cyclopentadiene (B3395910) and phenyl radicals leading to indene. nih.gov These studies evaluate the energetics of different possible pathways, allowing for the identification of the most favorable reaction channels under specific conditions. For substituted indenes, such as this compound, computational modeling could be used to predict how the substituents influence the reaction pathways and activation barriers for various transformations, such as electrophilic substitution or cycloaddition reactions.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods, varying in their level of theory and computational cost, provide a basis for predicting molecular properties and reactivity.

Semiempirical Methods (e.g., AM1)

Semiempirical methods, such as Austin Model 1 (AM1), represent a computationally efficient approach to approximate molecular electronic structure. uni-muenchen.dewikipedia.orggoogle.com These methods are derived from the Hartree-Fock theory but incorporate empirical parameters to simplify the calculations. uni-muenchen.descispace.com AM1, a generalization of the Modified Neglect of Diatomic Overlap (MNDO) approximation, was developed to improve upon the MNDO model by reducing the repulsion between atoms at close distances through modified core-core terms. wikipedia.org

The key features of semiempirical methods like AM1 include:

Approximation: They are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation, which significantly reduces the number of electron-electron repulsion integrals to be calculated. uni-muenchen.de

Parameterization: Empirical parameters, derived from experimental data, are used to compensate for the approximations made in the theoretical model. scispace.comcore.ac.uk For AM1, this involves 13-16 parameters per atom. wikipedia.org

Computational Efficiency: Due to the simplifications, semiempirical methods are much faster than ab initio methods, allowing for the study of larger molecular systems. google.comcore.ac.uk

While specific AM1 calculations on this compound are not extensively documented in the provided literature, the method is broadly applicable to organic molecules and could be used to predict its heat of formation, geometric parameters, and ionization potential. uni-muenchen.de The results from AM1 calculations can also serve as a starting point for more computationally intensive methods or for parameterizing force fields used in molecular mechanics. wikipedia.org

Ab Initio Approaches

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. aps.orgufmg.br These calculations aim to solve the electronic Schrödinger equation for a given molecule, providing a more rigorous description of the electronic structure compared to semiempirical methods. researchgate.netunram.ac.id

Key aspects of ab initio approaches include:

Hartree-Fock (HF) Theory: This is often the starting point for ab initio calculations, which approximates the many-electron wavefunction as a single Slater determinant. researchgate.net

Basis Sets: The accuracy of ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. researchgate.net

Electron Correlation: More advanced ab initio methods, such as configuration interaction (CI), are used to account for electron correlation, which is neglected in the HF approximation. aps.org

For indene derivatives, ab initio calculations can provide accurate predictions of electronic energies, molecular geometries, and spectroscopic properties. aps.org While computationally more demanding, these methods offer a higher level of theoretical accuracy and are crucial for benchmarking results from more approximate methods.

Application of Frontier-Orbital Theory to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding and predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orglibretexts.org The theory is based on the principle that the most significant interactions occur between the frontier orbitals of reacting species. wikipedia.org

The key tenets of FMO theory are:

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

Reactivity Prediction: The energy gap between the HOMO and LUMO can indicate the chemical reactivity of a molecule. A smaller gap generally suggests higher reactivity. jinjingchemical.com The shapes and energies of the HOMO and LUMO can predict the regioselectivity and stereoselectivity of chemical reactions. ucsb.edu

Reaction Types: FMO theory is particularly useful in explaining pericyclic reactions, such as cycloadditions and sigmatropic shifts, as well as electrophilic and nucleophilic substitutions. wikipedia.orglibretexts.orgucsb.edu

For this compound and its derivatives, FMO analysis can be employed to predict their reactivity in various chemical transformations. For instance, the location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO would indicate the site for nucleophilic attack. ucsb.edu

Molecular Dynamics Simulations in Chemical System Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior of molecules, such as conformational changes and intermolecular interactions. nih.gov

Applications of MD simulations in the context of indene derivatives include:

Conformational Analysis: Exploring the different conformations of flexible molecules and determining their relative stabilities.

Interaction Studies: Investigating the interactions between indene derivatives and other molecules, such as proteins or DNA, to understand binding mechanisms. nih.gov

System Stability: Assessing the stability of molecular complexes over time, for example, by monitoring the root-mean-square deviation (RMSD) of the atomic positions. nih.govbenthamdirect.com

For example, MD simulations have been used to study the degradation of indene, revealing that at lower energies, dissociation is dominated by the loss of a hydrogen atom. frontiersin.org In another study, MD simulations of indene methylene (B1212753) analogues complexed with acetylcholinesterase showed that the complexes remained stable over a 30 ns simulation time, forming stable hydrogen bonds. benthamdirect.com

Theoretical Studies of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of a molecule can be significantly altered by the introduction of different substituent groups. Theoretical studies provide a quantitative framework for understanding these substituent effects.

Electronic Effects: Substituents can influence the electron distribution within a molecule through inductive and resonance effects. These effects can be quantified using computational methods like Density Functional Theory (DFT). For instance, electron-donating groups will increase the energy of the HOMO, making the molecule more nucleophilic, while electron-withdrawing groups will lower the energy of the LUMO, making it more electrophilic. nih.gov